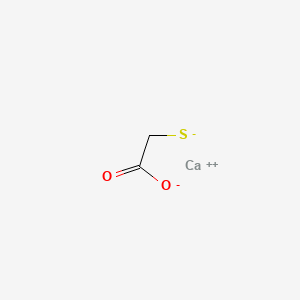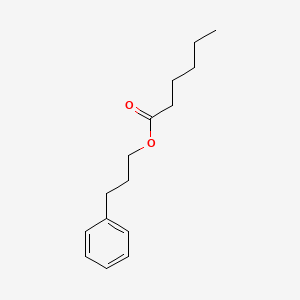
4-Chloronaphthalene-1-sulfonyl chloride
Vue d'ensemble
Description
4-Chloronaphthalene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H6Cl2O2S . It has a molecular weight of 261.13 . It is a solid substance stored at room temperature under an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H6Cl2O2S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored at room temperature under an inert atmosphere .Applications De Recherche Scientifique
Reactivity and Derivative Formation
- 4-Chloronaphthalene-1-sulfonyl chloride has been studied for its reactivity with various amines, hydrazine, and sodium azide, leading to the formation of diverse derivatives such as hydrazones and azides. These derivatives have potential in various chemical synthesis applications due to their unique reactive properties (Cremlyn et al., 1981).
Application in Polymer Science
- Research has been conducted on the synthesis of new types of sulfone-containing polymers using derivatives of this compound. These polymers demonstrate significant thermal stability and solubility in polar aprotic solvents, indicating their potential for advanced material applications (Shockravi et al., 2011).
Photostabilization in Polymeric Materials
- Organotin complexes containing derivatives of this compound have been synthesized and evaluated as photostabilizers for poly(vinyl chloride). These complexes showed significant effectiveness in reducing photodegradation, suggesting their applicability in enhancing the photostability of various polymeric materials (Jasem et al., 2021).
Analytical Chemistry Applications
- This compound derivatives have been utilized in high-performance liquid chromatography for the detection of amino acids and other biochemical compounds. This indicates their relevance in analytical chemistry for the detection and quantification of various biological substances (Malencik et al., 1990).
Synthetic Organic Chemistry
- In synthetic organic chemistry, the compound has been used to create various organic derivatives. These derivatives have potential applications in medicinal chemistry and the synthesis of biologically active compounds (Vinaya et al., 2009).
Environmental Impact Studies
- The transformation mechanism of benzophenone-4 in free chlorine promoted chlorination disinfection has been studied, where this compound derivatives played a significant role. Understanding these mechanisms is crucial for assessing environmental impacts and treatment processes (Xiao et al., 2013).
Safety and Hazards
Orientations Futures
While specific future directions for 4-Chloronaphthalene-1-sulfonyl chloride are not mentioned in the search results, sulfones (which include sulfonyl chlorides) are highly versatile building blocks in organic chemistry and have various applications in fields ranging from agrochemicals and pharmaceuticals to functional materials . Therefore, research into more sustainable synthesis methods and novel applications of sulfones is ongoing .
Mécanisme D'action
Mode of Action
The mode of action of 4-Chloronaphthalene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. Sulfonyl chlorides are electrophilic at the sulfur atom, making them susceptible to attack by nucleophiles such as amines, alcohols, and thiols. The chloride is displaced in these reactions, resulting in the formation of sulfonamides, sulfonate esters, and sulfonate thioesters .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species could compete with the intended targets for reaction with the sulfonyl chloride. Additionally, factors such as pH could influence the compound’s reactivity. The compound is recommended to be stored in an inert atmosphere at room temperature, suggesting that it may be sensitive to moisture or oxygen .
Propriétés
IUPAC Name |
4-chloronaphthalene-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWVSFPGXLWBPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291669 | |
| Record name | 4-chloronaphthalene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64318-08-7 | |
| Record name | NSC77051 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloronaphthalene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloronaphthalene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















